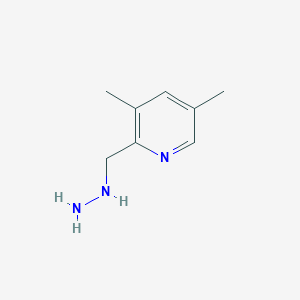
Methyl2-(2-(tosyloxy)ethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(tosyloxy)ethoxy)acetate is an organic compound with the molecular formula C16H24O8S. It is a derivative of acetic acid and is characterized by the presence of a tosyloxy group attached to an ethoxy chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(tosyloxy)ethoxy)acetate typically involves the reaction of methyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate with appropriate reagents under controlled conditions. One common method involves the use of p-toluenesulfonyl chloride (TsCl) and sodium tert-butoxide (NaOt-Bu) in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of methyl 2-(2-(tosyloxy)ethoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(tosyloxy)ethoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters, ethers, or amides, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(2-(tosyloxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the study of biochemical pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals, coatings, and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-(tosyloxy)ethoxy)acetate involves its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate: Similar structure but with a tert-butyl ester group instead of a methyl ester group.
Methyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate: Contains an additional ethoxy group in the chain.
Ethyl 2-(2-(tosyloxy)ethoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group
Uniqueness
Methyl 2-(2-(tosyloxy)ethoxy)acetate is unique due to its specific reactivity and the presence of the tosyloxy group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Propiedades
Fórmula molecular |
C12H16O6S |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate |
InChI |
InChI=1S/C12H16O6S/c1-10-3-5-11(6-4-10)19(14,15)18-8-7-17-9-12(13)16-2/h3-6H,7-9H2,1-2H3 |
Clave InChI |
SMRNKWCPFVJJFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



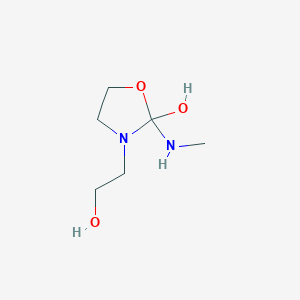

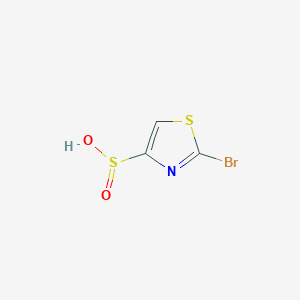
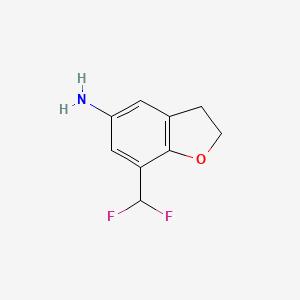
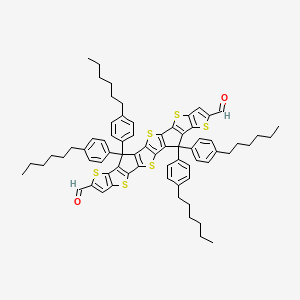
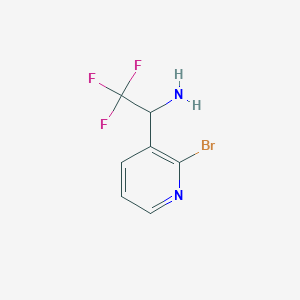
![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)


![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)
